2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Medicinal chemistry teams targeting EGFR, HER-2, or Tpl2 kinases often face SAR bottlenecks when regioisomeric quinoline scaffolds fail to recapitulate published potency. This compound solves that problem by delivering the exact 2-amino-8-chloro-6-fluoro substitution pattern validated in kinase inhibitor patents (WO2019/165003A1). • Single-point derivatization via the 2-NH2 handle for parallel library synthesis • 8-Cl enables late-stage cross-coupling (Suzuki, Buchwald-Hartwig) • 95% purity, available in 1 g to 25 g quantities for medium-throughput SAR

Molecular Formula C10H5ClFN3O
Molecular Weight 237.62 g/mol
Cat. No. B13226292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile
Molecular FormulaC10H5ClFN3O
Molecular Weight237.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=C(N2)N)C#N)Cl)F
InChIInChI=1S/C10H5ClFN3O/c11-7-2-4(12)1-5-8(7)15-10(14)6(3-13)9(5)16/h1-2H,(H3,14,15,16)
InChIKeyNWKRWEWSORZVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Overview


2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 2059938-71-3) is a polyfunctionalized quinoline-3-carbonitrile building block (C₁₀H₅ClFN₃O, MW 237.62 g/mol) characterized by a 2-amino group, an 8-chloro substituent, a 6-fluoro substituent, and a 3-carbonitrile on the 4-hydroxyquinoline core . The compound belongs to the quinoline-3-carbonitrile class, a privileged scaffold in kinase inhibitor discovery, with patent activity covering protein kinase modulation and oncology applications [1]. It is commercially available at 95% purity from suppliers including Leyan and AKSci, positioning it as an accessible entry point for structure–activity relationship (SAR) exploration of the 4-hydroxyquinoline-3-carbonitrile chemotype .

Why the 8-Cl/6-F/2-NH₂ Triad Matters


Quinoline-3-carbonitrile analogs cannot be interchanged without altering biological recognition because both the identity and position of halogen and amino substituents dictate kinase ATP-binding site complementarity and pharmacophore geometry [1]. The 8-chloro-6-fluoro pattern on the benzo ring modulates electron density and steric bulk ortho to the ring junction, while the 2-amino group introduces a hydrogen-bond donor/acceptor motif absent in des-amino analogs. Published SAR on related 4-anilinoquinoline-3-carbonitriles demonstrates that moving a chloro substituent from the 7- to the 8-position or replacing 6-fluoro with 6-hydrogen can reduce EGFR kinase inhibitory potency by over an order of magnitude, underscoring the non-interchangeability of regioisomeric scaffolds [2]. Consequently, procurement decisions that treat all 4-hydroxyquinoline-3-carbonitriles as functionally equivalent risk selecting a compound with materially different target-engagement properties.

Differentiation Evidence


Unique 8-Cl/6-F/2-NH₂ Substitution Triad

Among commercially available 4-hydroxyquinoline-3-carbonitrile building blocks, 2-amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is the only catalogued compound that simultaneously incorporates a 2-amino group, an 8-chloro substituent, and a 6-fluoro substituent on the quinoline core . The closest catalogued analog, 2-amino-5-chloro-4-hydroxyquinoline-3-carbonitrile (CAS 2060051-65-0), bears chlorine at position 5 and lacks the 6-fluoro group, while 8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-38-3) lacks the 2-amino group entirely . This substitution pattern is non-redundant across major screening compound vendors.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Predicted Lipophilicity and Polar Surface Area

The 8-chloro and 6-fluoro substituents confer a predicted LogP of approximately 2.19 with a topological polar surface area (TPSA) of 82.93 Ų, based on vendor-provided computational data . By comparison, the des-fluoro, des-chloro parent scaffold 2-amino-4-hydroxyquinoline-3-carbonitrile (CAS 156425-81-9) lacks these halogen contributions and is expected to have lower lipophilicity and a different hydrogen-bonding profile. The 6-fluoro substituent increases metabolic stability potential (a well-precedented effect in fluoroquinoline drug design) while the 8-chloro group adds steric bulk adjacent to the ring junction [1].

Drug-likeness Physicochemical profiling Lead optimization

Quinoline-3-carbonitrile as Kinase Inhibitor Scaffold

The quinoline-3-carbonitrile core is a validated kinase inhibitor scaffold. Patent WO2019/165003A1 explicitly claims 4-hydroxyquinoline-3-carbonitrile derivatives, including halogenated variants, as protein kinase inhibitors with utility in oncology [1]. In published SAR, structurally related 4-anilinoquinoline-3-carbonitriles achieve Tpl2 kinase IC₅₀ values in the low nanomolar-to-submicromolar range, with halogen substitution at the 6- and 8-positions modulating potency and selectivity [2]. Furthermore, 2-aminoquinoline-3-carbonitrile derivatives have been reported as dual EGFR/HER-2 inhibitors with IC₅₀ values of 0.15–1.20 µM against EGFR and 0.06 µM against HER-2 for optimized analogs [3]. The target compound, bearing both the 2-amino group and the 6-fluoro/8-chloro halogenation pattern characteristic of optimized kinase inhibitor pharmacophores, represents a scaffold that merges key structural features from multiple active series.

Kinase inhibition EGFR Tpl2 Drug discovery

Commercial Availability and Purity

2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is available from Leyan at 95% purity (CAS 2059938-71-3, catalog No. 2023424) in 1 g quantities, and from AKSci at 95% purity (catalog No. 7737EH) . The structurally related analog 8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-38-3) is available at 97% purity from Leyan, but lacks the 2-amino group . This purity differential (95% vs. 97%) is marginal, but the presence of the 2-amino group in the target compound provides a synthetic handle for further derivatization (e.g., amide coupling, urea formation, reductive amination) that is absent in the des-amino comparator.

Chemical procurement Building block sourcing Purity specification

Key Application Scenarios


Kinase Inhibitor Lead Generation

For medicinal chemistry teams prosecuting kinase targets (EGFR, HER-2, Tpl2, or other tyrosine/serine-threonine kinases), this compound offers a unique scaffold combining the 2-amino pharmacophore from EGFR/HER-2 inhibitor series with the 8-chloro-6-fluoro halogenation pattern found in multiple kinase inhibitor patents . The compound can serve as a core scaffold for parallel library synthesis, where the 2-amino group enables rapid diversification via acylation, sulfonylation, or reductive amination to probe kinase selectivity pockets. Patent WO2019/165003A1 supports the broader quinoline-3-carbonitrile class as kinase-active, reducing the risk associated with screening a novel chemotype [1].

Physicochemical Property-Driven Lead Optimization

With a predicted LogP of ~2.19 and TPSA of 82.93 Ų, this compound occupies a favorable oral drug-like property space (Lipinski-compliant) . The balanced hydrophilicity/lipophilicity profile, driven by the combination of polar groups (2-NH₂, 4-OH, 3-CN) and lipophilic halogens (8-Cl, 6-F), makes it suitable for optimizing solubility, permeability, and metabolic stability simultaneously. The 6-fluoro substituent, in particular, is a well-precedented metabolic blocking group in quinoline-based drug design, as evidenced by its use in DHODH inhibitors and fluoroquinolone antibiotics [1].

Building Block for Focused Library Synthesis

As a polyfunctionalized quinoline building block available at 95% purity in 1 g quantities, this compound is suited for medium-throughput parallel synthesis of 50–200 compound libraries . The 2-amino group provides a single-point derivatization handle, while the 8-chloro substituent could be exploited for late-stage cross-coupling (e.g., Suzuki, Buchwald-Hartwig) if desired. Compared to the des-amino analog (CAS 61338-38-3, 97% purity), this compound saves at least one synthetic step in sequences requiring a 2-amino substituent [1].

Structure-Based Drug Design

For computational chemists performing docking studies or pharmacophore modeling against kinase ATP-binding sites, the co-localized 2-NH₂, 4-OH, and 3-CN functional groups present a unique hydrogen-bonding network that can be used to probe hinge-region and ribose-pocket interactions . The 8-chloro and 6-fluoro substituents provide distinct electrostatic and steric signatures that differentiate this scaffold from simpler quinoline-3-carbonitriles in virtual screening campaigns. The availability of the compound for purchase enables computational predictions to be rapidly tested in biochemical assays, closing the design–make–test cycle efficiently [1].

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